molecular formula C21H38Cl2O2 B1623978 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat CAS No. 39202-30-7

1,3-dichloropropan-2-yl (Z)-octadec-9-enoat

Cat. No.: B1623978
CAS No.: 39202-30-7
M. Wt: 393.4 g/mol
InChI Key: LFRZDYGJJALHKP-KTKRTIGZSA-N
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Description

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate is an organic compound that belongs to the class of chloroesters. This compound is characterized by the presence of a dichloropropyl group and an octadecenoate moiety. It is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate can be achieved through the reaction of ethers with acyl chlorides. One efficient method involves the use of nano-ZnO as a catalyst under solvent-free conditions at room temperature. This method is compatible with a range of ethers and provides moderate to good yields .

Industrial Production Methods

In industrial settings, the production of chloroesters like 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate often involves the use of Lewis acid catalysts such as ZnCl2, Mo(CO)6, FeCl3, TiCl4, and others. These catalysts facilitate the cleavage of cyclic and acyclic ethers to form the desired chloroesters .

Chemical Reactions Analysis

Types of Reactions

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate include:

Uniqueness

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a dichloropropyl group and an octadecenoate moiety makes it suitable for specialized applications in various fields of research and industry.

Properties

CAS No.

39202-30-7

Molecular Formula

C21H38Cl2O2

Molecular Weight

393.4 g/mol

IUPAC Name

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20H,2-8,11-19H2,1H3/b10-9-

InChI Key

LFRZDYGJJALHKP-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCl)CCl

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCl)CCl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCl)CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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